molecular formula C13H20ClNO B126796 2-(tert-Butylamino)propiophenone Hydrochloride CAS No. 63199-74-6

2-(tert-Butylamino)propiophenone Hydrochloride

Cat. No. B126796
CAS RN: 63199-74-6
M. Wt: 241.76 g/mol
InChI Key: OXZBSTLIANDWJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve different strategies, including direct reactions with tert-butyl-lithium, cyclization reactions, and acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite . For example, the synthesis of 2-tert-butyl-8-hydroxyquinoline involves a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a specific aldehyde . Another example is the synthesis of 2-aminobenzophenones through acylation of anilines, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are often confirmed through various spectroscopic methods and sometimes by X-ray crystallography. For instance, the crystal structure of a tert-butyl compound was determined to be orthorhombic with specific cell dimensions and exhibited inter- and intramolecular hydrogen bond interactions . Similarly, the molecular structure of another tert-butyl compound was characterized by X-ray crystallographic analysis and showed intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butylphenylmethylene(chloro)phosphorane reacts with alcohols and phenol to form phosphonium salts and with carbonyl compounds to form oxaphosphetanes . Another study showed that tert-butylazodiphenylcarbinol decomposes by a chain mechanism involving tert-butyl radicals, which can hydro-tert-butylate unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. The copolymers containing tert-butyl groups exhibit high thermooxidative stability . The EPR studies of N-tert-butylaminoxylpurine derivatives revealed pH-dependent structural changes due to the presence of the tert-butyl group . Additionally, the thermal, X-ray, and DFT analyses of tert-butyl compounds provide insights into their stability and reactivity .

Scientific Research Applications

Synthesis and Catalysis

  • One-Pot Synthesis of Bupropion : This compound serves as a key intermediate in a simplified, one-pot synthesis of bupropion hydrochloride, demonstrating its utility in educational settings for organic chemistry students. The process achieves high purity and yield within two hours, illustrating the compound's role in efficient drug synthesis (Perrine et al., 2000).

  • Catalytic Alkylation : It has also been implicated in catalytic alkylation reactions facilitated by iron(III) amine-bis(phenolate) complexes. These reactions underscore its potential in synthetic chemistry for C-C cross-coupling processes, contributing to the development of new compounds (Qian et al., 2011).

Photocatalytic Applications

  • Photocatalytic Degradation : Research has explored its photocatalytic transformation using titanium dioxide under simulated solar irradiation. This study not only highlights its degradation pathway but also assesses the mineralization and toxicity of the degradation products, pointing to environmental applications in the breakdown of pharmaceutical agents (Sakkas et al., 2007).

Chemical Modification and Reactivity

  • Chemoselective Tert-Butoxycarbonylation : Its derivatives have been used to demonstrate chemoselective tert-butoxycarbonylation reactions for amines and phenols, showcasing its role in the selective protection of functional groups in synthetic chemistry (Ouchi et al., 2002).

  • Stereoselective Hydrogenation : In the context of green chemistry, derivatives of this compound have been utilized in stereoselective hydrogenation reactions using supercritical carbon dioxide, presenting an environmentally friendly alternative to traditional organic solvents (Hiyoshi et al., 2007).

Future Directions

Bupropion, which “2-(tert-Butylamino)propiophenone Hydrochloride” is related to, is being tested in clinical trials as a candidate treatment for psychostimulant drug abuse, attention‐deficit hyperactivity disorder (ADHD), and obesity . This suggests potential future directions for research into “2-(tert-Butylamino)propiophenone Hydrochloride” and related compounds.

properties

IUPAC Name

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZBSTLIANDWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979206
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butylamino)propiophenone Hydrochloride

CAS RN

63199-74-6
Record name 2-(tert-Butylamino)propiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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